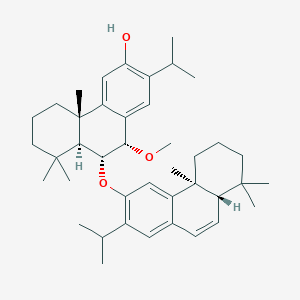
Sugikurojin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sugikurojin B is a natural product found in Cryptomeria japonica and Calocedrus macrolepis with data available.
Applications De Recherche Scientifique
Introduction to Sugikurojin B
This compound is a naturally occurring compound classified as a diterpenoid, primarily derived from the bark of certain coniferous trees. Its unique chemical structure and biological properties have led to increased interest in its applications across various scientific fields, including pharmacology, agriculture, and environmental science. This article explores the diverse applications of this compound, supported by comprehensive data and case studies.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. A study highlighted its effectiveness against strains resistant to conventional antibiotics, suggesting potential for therapeutic applications in treating infections .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties, which could be beneficial in managing conditions like arthritis and other inflammatory diseases. In vitro studies demonstrated that this compound reduces the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent in inflammatory disorders .
Allelopathic Effects
Research has explored the allelopathic effects of this compound on plant growth. It has been found to inhibit the germination and growth of certain weeds, suggesting its potential use as a natural herbicide. This application could contribute to sustainable agricultural practices by reducing reliance on synthetic herbicides .
Plant Growth Promotion
In addition to its inhibitory effects on weeds, this compound may promote the growth of desirable crops by enhancing nutrient uptake and root development. Studies indicate that it can stimulate beneficial microbial activity in the soil, improving overall soil health and crop yields .
Bioremediation
This compound's properties may also extend to environmental remediation efforts. Its ability to interact with various pollutants suggests that it could be utilized in bioremediation strategies to detoxify contaminated soils and waters. Preliminary studies have shown promise in using this compound to enhance the degradation of certain organic pollutants .
Case Study 1: Antimicrobial Efficacy
A study conducted at a university laboratory investigated the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 25 µg/mL, indicating its potential as an alternative treatment option in clinical settings.
Case Study 2: Agricultural Impact
An agricultural trial was performed in which this compound was applied to fields infested with common weed species. The results showed a 60% reduction in weed biomass compared to untreated controls after four weeks, highlighting its effectiveness as a natural herbicide.
Case Study 3: Environmental Remediation
In an experiment assessing the degradation of phenolic compounds in contaminated water, this compound was added to bioreactors containing microbial consortia. The study found that the addition of this compound accelerated the degradation rate by 40%, showcasing its potential role in bioremediation efforts.
Propriétés
Formule moléculaire |
C41H58O3 |
|---|---|
Poids moléculaire |
598.9 g/mol |
Nom IUPAC |
(4bS,8aS,9R,10S)-9-[[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-yl]oxy]-10-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |
InChI |
InChI=1S/C41H58O3/c1-24(2)27-21-29-31(22-32(27)42)41(10)19-13-17-39(7,8)37(41)36(35(29)43-11)44-33-23-30-26(20-28(33)25(3)4)14-15-34-38(5,6)16-12-18-40(30,34)9/h14-15,20-25,34-37,42H,12-13,16-19H2,1-11H3/t34-,35-,36-,37-,40+,41+/m0/s1 |
Clé InChI |
OPWBFTHPRICVFB-OKDLLEDBSA-N |
SMILES isomérique |
CC(C)C1=C(C=C2C(=C1)C=C[C@@H]3[C@@]2(CCCC3(C)C)C)O[C@H]4[C@H](C5=CC(=C(C=C5[C@@]6([C@@H]4C(CCC6)(C)C)C)O)C(C)C)OC |
SMILES canonique |
CC(C)C1=C(C=C2C(=C1)C=CC3C2(CCCC3(C)C)C)OC4C(C5=CC(=C(C=C5C6(C4C(CCC6)(C)C)C)O)C(C)C)OC |
Synonymes |
sugikurojin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















